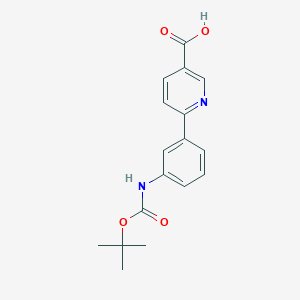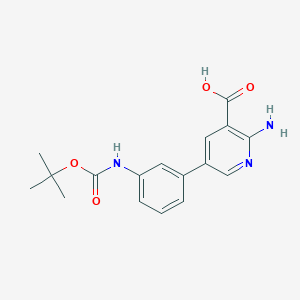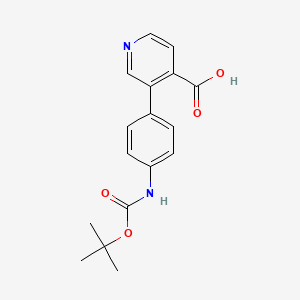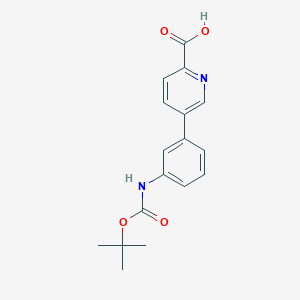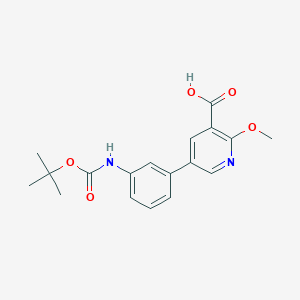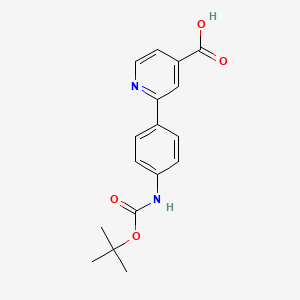
2-(4-BOC-Aminophenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BOC-Aminophenyl)isonicotinic acid (2-(4-BOC-APIN) is a versatile compound used in a variety of scientific research applications. It is a derivative of isonicotinic acid, a carboxylic acid, and is commonly used in organic synthesis. 2-(4-BOC-APIN) is an important building block for organic synthesis and can be used to create a wide range of compounds with different biological activities.
Aplicaciones Científicas De Investigación
2-(4-BOC-APIN) has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. 2-(4-BOC-APIN) has also been used in the synthesis of polymers, polysaccharides, and other materials.
Mecanismo De Acción
2-(4-BOC-APIN) is a versatile compound that has a wide range of biological activities. The exact mechanism of action of 2-(4-BOC-APIN) is not yet fully understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. It is also believed to act as an agonist of certain receptors, which can lead to the activation of a variety of biological pathways.
Biochemical and Physiological Effects
2-(4-BOC-APIN) has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to activate certain receptors, which can lead to the activation of a variety of biological pathways. In addition, 2-(4-BOC-APIN) has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-BOC-APIN) has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it ideal for use in research laboratories. Additionally, it is a relatively stable compound, which makes it suitable for use in a wide range of experiments. However, 2-(4-BOC-APIN) is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-BOC-APIN). One potential direction is to further explore its mechanism of action and its potential applications in drug design and development. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective treatments for a variety of diseases and disorders. Finally, further research into its advantages and limitations for lab experiments could lead to the development of more efficient and cost-effective research protocols.
Métodos De Síntesis
2-(4-BOC-APIN) is synthesized through a two-step reaction. The first step involves the reaction of 4-bromoacetophenone with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction produces a product with a carboxylic acid group and an aminophenyl group. The second step involves the reaction of this product with a protecting group such as BOC-Cl, which produces 2-(4-BOC-APIN).
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)14-10-12(15(20)21)8-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQJCVHRFOVFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
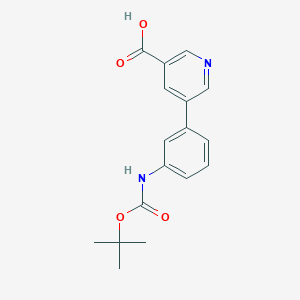
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
